molecular formula C9H19N3O B2876610 3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one CAS No. 938339-17-4

3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one

Cat. No.: B2876610
CAS No.: 938339-17-4
M. Wt: 185.271
InChI Key: INEMBDKWMIQPIN-UHFFFAOYSA-N
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Description

3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one (CAS 938339-17-4) is an organic compound with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol . This molecule features a piperazine ring, a versatile scaffold in medicinal chemistry, substituted with an ethyl group and a 3-aminopropanone chain. This structure makes it a valuable intermediate for researchers in organic synthesis and drug discovery. The compound has a LogP of approximately -1.07, indicating high hydrophilicity . This product is offered with a purity of 95% and is intended for research and development purposes only . It is not intended for diagnostic or therapeutic uses. Researchers should handle this material with care. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn, and handling should occur only in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-2-11-5-7-12(8-6-11)9(13)3-4-10/h2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEMBDKWMIQPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-ethylpiperazine with a suitable precursor, such as 3-chloropropanone. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction . The general reaction scheme can be represented as follows:

[ \text{4-ethylpiperazine} + \text{3-chloropropanone} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbonyl group results in the formation of alcohols .

Scientific Research Applications

3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group and the piperazine ring are key functional groups that enable the compound to bind to biological targets, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Modifications to the Piperazine Substituent

Variations in the piperazine ring substituents significantly alter physicochemical and biological properties:

Compound Piperazine Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one Ethyl C₉H₁₈N₃O 184.26 g/mol Discontinued; intermediate in inhibitors (e.g., p97 ATPase)
3-Amino-1-(4-isopropylpiperazin-1-yl)propan-1-one Isopropyl C₁₁H₂₂N₃O 212.31 g/mol Used in phenyl indole inhibitors (e.g., Compound 16, p97 ATPase)
3-Amino-1-(4-isobutylpiperazin-1-yl)propan-1-one Isobutyl C₁₁H₂₃N₃O 213.32 g/mol Higher lipophilicity; potential pharmacokinetic optimization
3-Amino-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one Pyridinyl C₁₂H₁₈N₄O 234.30 g/mol Enhanced receptor binding via aromatic nitrogen; pharmaceutical intermediate

Key Observations :

Modifications to the Propan-1-one Backbone

Substituents on the propan-1-one backbone influence antimicrobial and pharmacokinetic profiles:

Compound (Example) Backbone Substituents Biological Activity Reference
3-Amino-1-(4-methylpiperazin-1-yl)-2,2-bis(4-(trifluoromethyl)benzyl)propan-1-one (5b) Bis(trifluoromethyl benzyl) Antimicrobial (cationic derivatives)
3-Amino-1-(4-methylpiperazin-1-yl)-2,2-bis(naphthalen-2-ylmethyl)propan-1-one (5c) Bis(naphthylmethyl) Enhanced membrane penetration
3-(4-Ethylpiperazin-1-yl)-1-(4-(hexyloxy)phenyl)propan-1-one (FAI-04) 4-Hexyloxyphenyl Lower synthetic yield (26%); moderate purity (83%)

Key Observations :

  • Bulky aromatic groups (e.g., trifluoromethyl benzyl, naphthylmethyl) enhance antimicrobial activity by promoting membrane interaction .
  • The hexyloxy group in FAI-04 introduces hydrophobicity but complicates synthesis, as reflected in its low yield .

Heterocyclic Replacements for Piperazine

Replacing piperazine with other heterocycles modulates electronic and steric properties:

Compound Heterocycle Molecular Formula Key Features Reference
3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one 3,3-Difluoropyrrolidine C₇H₁₂F₂N₂O Improved metabolic stability via fluorine
3-Amino-1-(pyrrolidin-1-yl)propan-1-one Pyrrolidine C₇H₁₄N₂O Simpler structure; used in peptoid monomers

Key Observations :

  • Fluorinated pyrrolidine derivatives (e.g., 3,3-difluoro) enhance metabolic stability and electronic properties .
  • Pyrrolidine-based analogues are simpler to synthesize and integrate into macrocyclic peptides .

Biological Activity

3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure

The molecular structure of this compound includes an amino group and a piperazine ring, which are crucial for its interaction with biological targets. The presence of these functional groups suggests potential for various pharmacological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. In vitro studies have shown effectiveness against a range of microbial pathogens, suggesting its potential as a therapeutic agent in treating infections.

The mechanism of action involves the compound's ability to bind to specific molecular targets, potentially modulating various biochemical pathways. The amino group allows for interactions with enzymes and receptors, which may lead to inhibition or activation of certain biological processes.

Case Studies

Several studies have investigated the compound's biological effects:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of pathogenic bacteria in laboratory settings, highlighting its potential as a new antimicrobial agent.
  • Pharmacological Potential : In animal models, the compound has been evaluated for its effects on neurotransmitter systems, particularly in relation to psychostimulant abuse. It showed promise as a dopamine transporter inhibitor, suggesting applications in treating addiction .
  • Neuroprotective Effects : Another investigation focused on the compound's ability to inhibit tau protein aggregation, which is relevant in Alzheimer's disease research. This points to its potential role in neurodegenerative disease therapies .

Data Table: Summary of Biological Activities

Biological ActivityFindingsReference
AntimicrobialEffective against various pathogens
Dopamine Transporter InhibitionReduced reinforcing effects of cocaine and methamphetamine
NeuroprotectiveInhibition of tau aggregation

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